molecular formula C14H17ClFN3O B1449110 2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1803593-21-6

2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No.: B1449110
CAS No.: 1803593-21-6
M. Wt: 297.75 g/mol
InChI Key: BGKLAZUOAJGRRP-UHFFFAOYSA-N
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Description

2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused with a piperidine ring and substituted with a 4-fluoro-3-methylphenyl group. The oxadiazole moiety is known for its electron-deficient nature, making it a versatile pharmacophore in medicinal chemistry . This compound’s synthesis likely involves cyclization of amidoxime precursors or coupling reactions, as inferred from analogous oxadiazole-containing compounds in the literature (e.g., high-yield procedures in and ).

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O.ClH/c1-9-8-10(5-6-11(9)15)13-17-14(19-18-13)12-4-2-3-7-16-12;/h5-6,8,12,16H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKLAZUOAJGRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C3CCCCN3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and various in vitro and in vivo studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C11H13ClFN3OC_{11}H_{13}ClFN_3O with a molecular weight of 257.69 g/mol. It contains a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is known for enhancing biological activity in various derivatives.

Biological Activity Overview

Recent studies have demonstrated that 1,2,4-oxadiazole derivatives exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. The specific compound under consideration has shown promising results in several assays.

Anticancer Activity

  • In vitro Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In one study, it exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin. Specifically, compounds with similar structures have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis via the activation of p53 pathways and caspase-3 cleavage. This suggests that the compound may function similarly to other known anticancer agents by promoting programmed cell death in tumor cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of 1,2,4-oxadiazole derivatives is crucial for optimizing their biological activity. Modifications to the phenyl ring or the introduction of halogen substituents have been shown to influence the potency significantly:

Compound ModificationBiological Activity
Halogen substitutionIncreased potency against cancer cell lines
Alkyl chain additionEnhanced antibacterial properties

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives:

  • Study on MCF-7 Cells : A derivative similar to the target compound showed an IC50 value of 15.63 µM against MCF-7 cells. The study concluded that structural modifications could lead to even more potent analogs .
  • In Vivo Evaluation : Preliminary in vivo studies indicated that certain oxadiazole derivatives could inhibit tumor growth in mouse models without significant toxicity . These findings warrant further exploration into the pharmacokinetics and long-term effects of these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Oxadiazole Core Structure Key Properties/Applications Reference(s)
2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 4-Fluoro-3-methylphenyl Piperidine Enhanced lipophilicity and metabolic stability; potential CNS applications due to fluorine
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 4-Methylphenyl Piperidine Reduced electronegativity; simpler synthesis; molecular weight = 295.77 g/mol
4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 2-Bromophenyl Piperidine Bromine increases steric bulk and polarizability; used as a molecular scaffold
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 2,2,2-Trifluoroethyl Piperidine High electronegativity from CF₃ group; improved target binding but potential toxicity
SLP7111228 4-Octylphenyl Pyrrolidine SphK1 inhibitor (Ki = 48 nM); guanidine-based; high purity (NMR/HRMS confirmed)
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride None (unsubstituted oxadiazole) Piperidine Minimal steric hindrance; foundational structure for SAR studies

Key Structural and Functional Differences :

Substituent Effects: Fluorine vs. Methyl/Bromine: The 4-fluoro-3-methylphenyl group in the target compound balances lipophilicity and electronic effects. Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity compared to methyl () or bromine (), which may increase molecular weight and steric hindrance.

Core Heterocycle :

  • Piperidine vs. Pyrrolidine (e.g., SLP7111228 in ): Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine, which may influence binding pocket compatibility in enzyme targets like SphK1.

Synthesis and Purity :

  • High-yield syntheses (95–99%) are common for oxadiazole derivatives (). The target compound’s purity and structural confirmation likely rely on NMR, HRMS, and X-ray crystallography (SHELX software in ).

Biological Activity :

  • SLP7111228 () demonstrates potent SphK1 inhibition (Ki = 48 nM), suggesting that the target compound’s 4-fluoro-3-methylphenyl group may similarly optimize enzyme interaction.
  • Bromine-substituted analogs () are often used as intermediates in drug discovery due to their versatility in cross-coupling reactions.

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most common and well-established method for synthesizing 1,2,4-oxadiazole rings involves the cyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. This approach was first described by Tiemann and Krüger and has since been optimized using various catalysts and activating agents to improve yields and reaction times.

Entry Starting Materials Conditions Yield (%) Notes
1 Amidoximes + Acyl chlorides Pyridine or TBAF catalyst Moderate Formation of two products; purification issues
2 Amidoximes + Activated esters Coupling agents (EDC, DCC, T3P) 87–97 Excellent yields; moderate reaction time (0.5–6 h); costly activating agents like T3P
3 Amidoximes + Carboxylic acid NaOH/DMSO superbase medium 11–90 One-pot at room temperature; moderate to long reaction time (4–24 h)
4 Amidoximes + Acyl chlorides Microwave irradiation (MWI) + NH4F/Al2O3 catalyst 40–90 Short reaction time (~10 min); solvent-free; good yields
5 Aryl nitriles + Hydroxylamine HCl MWI + catalysts (MgO, CH3COOH) >90 One-pot; solvent-free; short reaction time (2–10 min); easy work-up

Table 1: Summary of common methods for 1,2,4-oxadiazole synthesis via amidoxime and carboxylic acid derivatives cyclization.

Microwave-assisted synthesis has emerged as a particularly efficient method, offering significantly reduced reaction times and high yields while minimizing the use of organic solvents, aligning with green chemistry principles.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. While this method uses accessible starting materials, it suffers from low yields, long reaction times, and the need for expensive catalysts such as platinum(IV). Additionally, side reactions leading to unwanted isomers complicate purification.

Specific Preparation of 2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride

Synthetic Route Overview

The synthesis of this specific compound typically involves:

  • Preparation of the 4-fluoro-3-methylphenyl amidoxime or related intermediate.
  • Cyclization with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
  • Functionalization with the piperidine moiety, often as a hydrochloride salt.

Preparation of the Oxadiazole Core

A representative method involves reacting 4-fluoro-2-methylbenzoic acid derivatives with amidoximes under coupling conditions:

  • The acid derivative is converted to an activated ester or acyl chloride.
  • The amidoxime is then reacted with this activated intermediate in the presence of coupling agents such as EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), or polymer-supported carbodiimides.
  • Bases such as triethylamine or diisopropylethylamine are used to promote the reaction.
  • Solvents like dichloromethane, tetrahydrofuran, or dioxane are common.
  • Reaction temperatures range from 0°C initially, warming to ambient or reflux (~80–150°C), with reaction times from 2 to 18 hours.

Piperidine Functionalization and Hydrochloride Formation

The piperidine ring is introduced typically via nucleophilic substitution or amidation reactions:

  • Piperidine derivatives (e.g., 1-Boc-piperidine-3-carboxylic acid) are reacted with activated acid derivatives or acyl chlorides.
  • Protecting groups such as Boc (tert-butoxycarbonyl) are used during synthesis and removed in later steps by standard acidic deprotection methods.
  • The final piperidine-containing compound is converted to its hydrochloride salt by treatment with hydrochloric acid or HCl gas to improve stability and solubility.

Example Procedure Summary

Step Reagents & Conditions Outcome / Yield
1 4-Fluoro-2-methylbenzoic acid + EDCI.HCl + HOBT in dioxane, stirred 2h RT, reflux 7h Formation of oxadiazole intermediate
2 Work-up: extraction, washing with water, NaOH, drying, concentration Crude product isolated
3 Purification by flash chromatography (silica gel, DCM/MeOH 99/1) Pure oxadiazole derivative obtained
4 Reaction with piperidine derivative under base catalysis (triethylamine) in DCM Piperidine substitution
5 Boc deprotection and conversion to hydrochloride salt Final product as hydrochloride salt

Yields vary but are generally moderate to high depending on reaction conditions and purification efficiency.

Research Findings and Comparative Analysis

  • Microwave-assisted methods provide significant advantages in reaction time and environmental impact but may require specialized equipment and optimization for scale-up.
  • Traditional coupling methods using carbodiimide agents remain widely used due to their reliability and ease of implementation, despite longer reaction times and solvent use.
  • The choice of solvent and base critically affects yield and purity; dichloromethane and triethylamine are common but alternatives like dioxane and diisopropylethylamine are also effective.
  • Protecting group strategies (e.g., Boc) are essential for controlling reactivity and achieving high purity in the final piperidine hydrochloride product.
  • Purification typically involves standard extraction, washing, drying, and chromatographic techniques.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield Range (%) Advantages Limitations
Amidoxime + Acyl Chloride EDCI, DCC, TEA, DCM, RT to reflux 4–18 hours 60–97 Reliable, well-established Use of toxic solvents, longer time
Microwave-Assisted Cyclization NH4F/Al2O3 catalyst, solvent-free, MWI ~10 minutes 40–90 Fast, green chemistry Equipment requirement
Amidoxime + Activated Esters T3P, TEA, ~80°C 0.5–6 hours 87–97 High yield, easy work-up Expensive activating agents
One-Pot NaOH/DMSO Superbase Room temperature 4–24 hours 11–90 Simple purification Variable yields, longer time

Q & A

Q. Q1. What are the recommended synthetic routes for 2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling a piperidine derivative with a substituted 1,2,4-oxadiazole precursor. A common approach includes:

Intermediate Formation : React 4-fluoro-3-methylbenzoyl chloride with a piperidine-containing amidoxime under microwave-assisted conditions to form the oxadiazole ring .

Salt Formation : Treat the free base with HCl in anhydrous ethanol to yield the hydrochloride salt.
Purity Optimization :

  • Use column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate intermediates.
  • Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Focus on the piperidine ring protons (δ 1.5–3.0 ppm) and oxadiazole-linked aromatic protons (δ 7.2–8.1 ppm). The methyl group on the phenyl ring appears as a singlet near δ 2.3 ppm .
  • FTIR : Confirm oxadiazole C=N stretching (~1600 cm⁻¹) and N-H vibrations from the piperidine-HCl salt (~2500 cm⁻¹) .
  • LC-MS : Monitor the [M+H]+ ion (calculated m/z for C15H17FN3O·HCl: 310.1) to verify molecular weight .

Q. Q3. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Keep in airtight, light-protected containers at –20°C to prevent hydrolysis of the oxadiazole ring. Desiccate to avoid moisture absorption, which can degrade the hydrochloride salt .
  • Handling : Use inert atmosphere (N2/Ar) during weighing and dissolution. Avoid prolonged exposure to strong bases or oxidizers, which may decompose the oxadiazole moiety .

Advanced Research Questions

Q. Q4. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Control for Solubility : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent bioavailability .
  • Receptor Binding Assays : Compare results across cell lines (e.g., HEK293 vs. CHO) to identify cell-specific interactions. Validate with radioligand displacement assays for target receptors (e.g., σ-1 or 5-HT receptors) .
  • Metabolite Screening : Use LC-MS/MS to rule out activity from degradation products (e.g., 4-fluoro-3-methylbenzoic acid) .

Q. Q5. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinity to target proteins (e.g., enzymes or GPCRs). Prioritize analogs with enhanced hydrogen bonding to the oxadiazole nitrogen .
  • ADME Prediction : Employ QikProp or SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks. Introduce polar groups (e.g., hydroxyl) on the piperidine ring to improve aqueous solubility .

Q. Q6. What experimental approaches can elucidate the compound’s mechanism of action in neurological models?

Methodological Answer:

  • Calcium Imaging : Measure intracellular Ca²+ flux in primary neurons to assess modulation of ion channels (e.g., NMDA receptors) .
  • Microdialysis in vivo : Quantify neurotransmitter release (e.g., dopamine, serotonin) in rodent brain regions post-administration .
  • Knockout Models : Use CRISPR/Cas9 to delete candidate receptors (e.g., σ-1) and compare behavioral responses in anxiety/depression assays .

Q. Q7. How can researchers address discrepancies in thermal stability data reported for this compound?

Methodological Answer:

  • DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate: 10°C/min) to identify decomposition events. Compare results under inert (N2) vs. oxidative (air) atmospheres .
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation. Optimize storage conditions based on Ea thresholds (e.g., ≤50 kJ/mol requires refrigeration) .

Q. Q8. What are the best practices for validating the compound’s purity in multi-step synthetic workflows?

Methodological Answer:

  • In-Process Controls (IPCs) : Use TLC (silica gel, UV detection) at each step to monitor by-products (e.g., unreacted amidoxime) .
  • Orthogonal Analytics : Combine HPLC (for quantitative purity) with 1H NMR (for structural integrity). For trace metal detection, employ ICP-MS, especially if transition-metal catalysts (e.g., Pd) are used .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

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